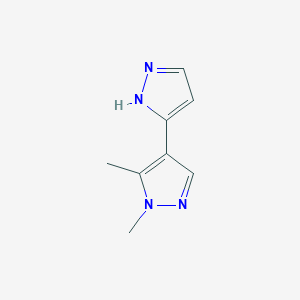![molecular formula C15H11F3N2O B6164110 4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 2416243-50-8](/img/new.no-structure.jpg)
4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroquinoxalin-2-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps:
Formation of the Tetrahydroquinoxalin-2-one Core: This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.
Coupling with the Phenyl Ring: The final step involves coupling the trifluoromethylated phenyl ring with the tetrahydroquinoxalin-2-one core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxalin-2-one core, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the tetrahydroquinoxalin-2-one to a hydroxyl group, forming alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are effective in substitution reactions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
作用机制
The mechanism of action of 4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenyl derivatives: Compounds like 4-(trifluoromethyl)phenylamine and 4-(trifluoromethyl)phenol share the trifluoromethyl phenyl moiety but differ in their core structures.
Tetrahydroquinoxalin-2-one derivatives: Compounds such as 1,2,3,4-tetrahydroquinoxalin-2-one and its substituted derivatives share the core structure but lack the trifluoromethyl phenyl group.
Uniqueness
The uniqueness of 4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one lies in the combination of the trifluoromethyl phenyl group with the tetrahydroquinoxalin-2-one core. This combination imparts distinct chemical and physical properties, such as enhanced stability and unique electronic characteristics, making it a valuable compound for various applications.
属性
CAS 编号 |
2416243-50-8 |
|---|---|
分子式 |
C15H11F3N2O |
分子量 |
292.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



